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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

crystallization of Dihydrofolate Reductase (DHFR), a key enzyme in nucleotide biosynthesis

and a critical target for antimicrobial and anticancer drugs. Understanding its three-dimensional

structure is paramount for structure-based drug design and elucidating its catalytic mechanism.

This document outlines the essential steps from protein expression and purification to

crystallization and data collection, tailored for successful structural studies.

Introduction to DHFR Crystallization
Dihydrofolate reductase (DHFR) catalyzes the NADPH-dependent reduction of 7,8-

dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF is a vital cofactor in the synthesis of

purines, pyrimidines, and certain amino acids.[1] The pivotal role of DHFR in cell proliferation

has made it a long-standing target for various therapeutic agents. High-resolution crystal

structures of DHFR in complex with substrates, cofactors, or inhibitors are indispensable for

understanding its function and for the rational design of novel, potent, and selective inhibitors.

The process of obtaining high-quality DHFR crystals suitable for X-ray diffraction requires a

highly pure and concentrated protein sample.[2] The crystallization process itself is often a

matter of empirical screening of various chemical conditions to find the precise parameters that

induce the formation of a well-ordered crystal lattice. This document provides a synthesis of
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established methodologies and specific conditions reported in the literature for crystallizing

DHFR from various sources.

Expression and Purification of DHFR
The production of large quantities of pure, active DHFR is the foundational step for successful

crystallization. Escherichia coli is a commonly used expression host for recombinant DHFR.

Experimental Protocol: DHFR Expression and
Purification
2.1. Gene Expression:

The gene encoding the DHFR of interest is typically cloned into an expression vector, such

as pET28a or pET22b, often with a polyhistidine (His)-tag or Glutathione S-transferase

(GST)-tag to facilitate purification.[1][3]

Transform the expression plasmid into a suitable E. coli strain, such as BL21(DE3).[3][4]

Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic

(e.g., kanamycin) at 37°C with shaking until the optical density at 600 nm (OD600) reaches

mid-log phase (approximately 0.6-0.8).[3]

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final

concentration of 0.1 mM and continue to incubate the culture overnight at a reduced

temperature, such as 18°C, to enhance protein solubility.[3]

Harvest the cells by centrifugation.

2.2. Cell Lysis:

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM

imidazole, pH 8.0).[3]

Lyse the cells by sonication on ice or by using a high-pressure homogenizer.

Clarify the lysate by centrifugation to remove cell debris.[3]
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2.3. Affinity Chromatography:

Load the supernatant onto a Ni-NTA affinity column (for His-tagged DHFR) or a Glutathione-

agarose column (for GST-tagged DHFR) pre-equilibrated with the lysis buffer.

Wash the column extensively with a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20

mM imidazole, pH 8.0) to remove non-specifically bound proteins.

Elute the DHFR protein using an elution buffer containing a high concentration of imidazole

(e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0) or reduced glutathione.

[3]

2.4. Size-Exclusion Chromatography (Gel Filtration):

For higher purity, subject the eluted DHFR to size-exclusion chromatography using a column

(e.g., Superdex 75) equilibrated with a suitable buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM

NaCl, 5 mM β-mercaptoethanol).[5] This step removes aggregates and other protein

contaminants.

Collect the fractions containing pure DHFR and assess the purity by SDS-PAGE. The protein

should appear as a single band.

2.5. Concentration:

Concentrate the purified DHFR protein to a final concentration suitable for crystallization

trials, typically in the range of 10-40 mg/mL, using ultrafiltration devices.[1][4][5]

Determine the final protein concentration using a spectrophotometer by measuring the

absorbance at 280 nm and applying the calculated extinction coefficient.[1]

Crystallization of DHFR
Protein crystallization is the process of forming a three-dimensional, ordered lattice of protein

molecules. Vapor diffusion is the most common technique used for crystallizing proteins like

DHFR. This involves equilibrating a drop containing the protein and a precipitant solution

against a larger reservoir of the precipitant solution.[2]
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Crystallization Methods
Hanging-Drop Vapor Diffusion: A drop containing a mixture of the protein and reservoir

solution is placed on a siliconized coverslip, which is then inverted and sealed over the

reservoir well.[1][4]

Sitting-Drop Vapor Diffusion: The drop is placed on a pedestal within the well, and the well is

sealed.[2][6]

Screening for Crystallization Conditions
Initial crystallization screening is typically performed using commercially available sparse matrix

screens that cover a wide range of precipitants, pH values, and additives.[7] Once initial "hits"

(conditions that produce crystals or promising precipitates) are identified, these conditions are

optimized to obtain diffraction-quality crystals.

Experimental Protocol: DHFR Crystallization by Vapor
Diffusion

Plate Setup: Use 24-well or 96-well crystallization plates. For hanging-drop, apply a thin

layer of vacuum grease to the rim of the reservoir wells.

Reservoir Preparation: Pipette the reservoir solution into the wells.

Drop Preparation:

For hanging-drop: On a siliconized coverslip, mix a small volume (e.g., 1-2 µL) of the

concentrated DHFR protein solution with an equal volume of the reservoir solution.

For sitting-drop: Pipette the protein and reservoir solution mixture onto the sitting-drop

post.

Sealing: Invert the coverslip and place it over the reservoir (hanging-drop) or seal the plate

with clear tape (sitting-drop).

Incubation: Incubate the plates at a constant temperature, typically 4°C or 20°C.
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Monitoring: Regularly inspect the drops under a microscope for crystal growth over several

days to weeks.

Data Presentation: DHFR Crystallization Conditions
The following tables summarize quantitative data from successful DHFR crystallization

experiments reported in the literature.
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DHFR

Source

Protein

Conc.

(mg/mL)

Precipita

nt
Buffer pH

Tempera

ture (°C)
Method

Referen

ce

E. coli

R67

(tandem

variant)

15
55%

MPD

100 mM

Sodium

Phosphat

e

7.2
Not

Specified

Hanging-

drop
[4]

Bacteriop

hage T4

Not

Specified

2.8 M

NaCl,

120 mM

(NH4)2H

PO4

100 mM

Tris
8.2 22.85

Hanging-

drop
[1]

Streptoco

ccus

pneumon

iae (Sp9

mutant)

Not

Specified

1 M LiCl,

20%

PEG

6000

0.1 M Na

Citrate
4.0

Not

Specified

Not

Specified
[3]

Streptoco

ccus

pneumon

iae (Sp9

mutant)

Not

Specified

1 M

Li2SO4,

0.01 M

NiCl2

0.1 M

Tris
8.5

Not

Specified

Not

Specified
[3]

E. coli

(M20-

closed)

40

18%

(w/v)

PEG

400, 100

mM

CaCl2

20 mM

Imidazole
6.0 4

Hanging-

drop
[5]

MPD: 2-Methyl-2,4-pentanediol; PEG: Polyethylene glycol

Visualization of Experimental Workflow
DHFR Crystallization Workflow
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Caption: Workflow for DHFR protein crystallization.
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Caption: Key parameters influencing DHFR crystallization.

Troubleshooting and Optimization
Obtaining diffraction-quality crystals often requires optimization of the initial hit conditions.[8]

Common strategies include:

Varying Precipitant and Protein Concentration: Fine-tuning the concentrations of both the

precipitant and the protein can move the drop from a region of precipitation to a region of

nucleation and crystal growth.[8]

pH Screening: Systematically varying the pH of the buffer can significantly impact crystal

formation.
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Temperature Variation: Screening at different temperatures can alter the kinetics of

crystallization.

Additives: The addition of small molecules, salts, or detergents can sometimes improve

crystal quality.

Seeding: Introducing microcrystals from a previous experiment (microseeding) or from a

similar protein (streak seeding) can promote nucleation.

In Situ Proteolysis: Limited proteolysis of the protein immediately before setting up

crystallization drops can sometimes remove flexible regions and promote crystallization.[4]

Conclusion
The crystallization of DHFR is a critical step in the structure-based design of novel

therapeutics. The protocols and data presented in these application notes provide a solid

foundation for researchers to successfully express, purify, and crystallize DHFR for structural

studies. While the provided conditions have proven successful, it is important to remember that

protein crystallization is highly dependent on the specific construct and purity of the protein,

and empirical screening and optimization are often necessary to achieve high-quality crystals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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